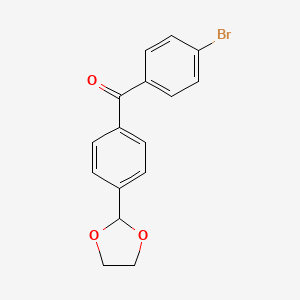

4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone

説明

Conceptual Framework of Benzophenone-Based Scaffolds in Modern Synthesis

The benzophenone (B1666685), or diphenyl ketone, framework is a ubiquitous and highly valued scaffold in organic and medicinal chemistry. nih.govrsc.org Its rigid, three-dimensional structure provides a reliable foundation upon which diverse functional groups can be appended, leading to a wide array of molecular geometries and properties.

Benzophenone derivatives are found in numerous naturally occurring compounds and are central to many synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org The carbonyl group of the benzophenone can influence the electronic properties of the two connected aryl rings and can also participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. rsc.org Furthermore, benzophenones are well-known photoinitiators, capable of absorbing UV light to generate radical species, a property exploited in polymer chemistry and photolithography. nih.govresearchgate.net The incorporation of this scaffold into a synthetic intermediate like 4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone provides a robust core that is both synthetically versatile and potentially bioactive. nih.govresearchgate.net

Strategic Role of 1,3-Dioxolane (B20135) Protection in Enabling Selective Transformations

In multi-step organic synthesis, the selective reaction of one functional group in the presence of others is a constant challenge. Carbonyl groups, found in aldehydes and ketones, are highly reactive towards many reagents. ambeed.com Protecting group chemistry offers a solution by temporarily masking a reactive functional group, allowing other parts of the molecule to be modified. thieme-connect.com

The 1,3-dioxolane group is a cyclic ketal that serves as one of the most common and effective protecting groups for ketones and aldehydes. nih.govlibretexts.org It is typically formed by the acid-catalyzed reaction of the carbonyl compound with ethylene (B1197577) glycol. wikipedia.org This protecting group is notably stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents and organometallic reagents. thieme-connect.com This stability is crucial, as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl. For instance, an ester can be reduced or an aryl halide can undergo a cross-coupling reaction while the ketone remains protected as a dioxolane. wikipedia.org The protection can be readily removed by treatment with aqueous acid to regenerate the original carbonyl group. thieme-connect.com In this compound, the dioxolane protects what was originally a benzaldehyde (B42025) moiety, enabling selective reactions at the aryl bromide or the central ketone.

Significance of Aryl Bromides as Versatile Synthetic Handles

Aryl halides are foundational substrates in modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Among the halogens, aryl bromides offer an optimal balance of reactivity and stability, making them widely used "synthetic handles" for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The bromine atom in this compound can be readily substituted or coupled using a variety of powerful palladium-catalyzed reactions. rsc.orgrsc.org These methods are cornerstones of modern synthesis due to their reliability, functional group tolerance, and broad applicability. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making aryl bromides more reactive than the often-recalcitrant aryl chlorides but more stable and cost-effective than aryl iodides. mdpi.com This allows for selective functionalization, for example, in molecules containing both bromo and chloro substituents.

Common Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) |

| Buchwald-Hartwig Amination | Amine | C-N |

| Stille Coupling | Organotin Reagent | C-C |

| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S |

Overview of Research Directions and Academic Relevance

The molecular architecture of this compound makes it a highly relevant intermediate for academic and industrial research. Its trifunctional nature—the benzophenone ketone, the protected aldehyde, and the aryl bromide—allows for a programmed, stepwise synthesis of complex target molecules.

Research directions involving this compound and its analogues include:

Pharmaceutical Synthesis : The compound serves as a precursor for creating libraries of novel benzophenone derivatives. The aryl bromide can be functionalized via Suzuki or Buchwald-Hartwig coupling to introduce diverse substituents, while the protected carbonyl can be deprotected and used in reactions like reductive amination or Wittig olefination to build complex side chains. nih.govnih.gov This allows for systematic exploration of structure-activity relationships in drug discovery programs targeting kinases, receptors, or other enzymes.

Materials Science : Benzophenone derivatives are integral to the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. nih.gov The benzophenone core can act as an electron-deficient unit, and by coupling different aromatic groups at the bromide position, researchers can tune the photophysical and electronic properties of the resulting materials. nih.gov

Polymer Chemistry : As a benzophenone derivative, this molecule can be incorporated into polymers to act as a photo-crosslinking agent. researchgate.net The aryl bromide and protected carbonyl offer sites for polymerization or for grafting onto existing polymer chains.

In essence, this compound is a versatile platform molecule. It provides chemists with three orthogonal reaction sites that can be addressed selectively, enabling the efficient construction of complex and functionally diverse molecules for a wide range of applications in medicine and materials science.

Structure

3D Structure

特性

IUPAC Name |

(4-bromophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOBTKFIYJCVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645110 | |

| Record name | (4-Bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-08-2 | |

| Record name | Methanone, (4-bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 4 1,3 Dioxolan 2 Yl Benzophenone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone, the primary disconnections are at the carbonyl carbon-aryl carbon bonds and the acetal (B89532) linkage.

A logical retrosynthetic approach would involve two key disconnections:

C-C Bond Disconnection (Friedel-Crafts Acylation): The bond between the carbonyl group and one of the aromatic rings can be disconnected. This suggests a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a substituted benzene derivative.

C-O Bond Disconnection (Acetal Formation): The 1,3-dioxolane (B20135) ring can be disconnected to reveal a carbonyl group (an aldehyde) and a diol. This points to an acetal formation reaction as a method for introducing this functional group.

Based on these disconnections, a plausible synthetic route would involve the preparation of a suitably substituted benzophenone (B1666685), followed by the formation of the dioxolane ring.

Precursor Synthesis Strategies

The synthesis of the target molecule relies on the efficient preparation of key precursors. Several strategies can be employed to synthesize the necessary brominated benzophenone and benzophenone aldehyde intermediates.

Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group, and it is widely used in the synthesis of benzophenones. scribd.commasterorganicchemistry.com This reaction typically involves treating an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.compearson.com

For the synthesis of a brominated benzophenone, one could react bromobenzene with benzoyl chloride. scribd.com The acylium ion (RC≡O⁺) generated from the reaction of the acyl halide with the Lewis acid acts as the electrophile in an electrophilic aromatic substitution reaction. scribd.com The reaction introduces the acyl group onto the aromatic ring. scribd.com

Alternatively, a substituted benzoyl chloride, such as 4-bromobenzoyl chloride, can be reacted with a suitable aromatic substrate like fluorobenzene. prepchem.com The choice of reactants and the reaction conditions can be optimized to achieve high yields of the desired brominated benzophenone. It is important to note that Friedel-Crafts reactions can be limited when strongly deactivating groups are present on the aromatic ring. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Bromobenzene | Benzoyl Chloride | AlCl₃ | 4-Bromobenzophenone (B181533) |

| Fluorobenzene | 4-Bromobenzoyl Chloride | AlCl₃ | 4-Bromo-4'-fluorobenzophenone |

The synthesis of benzophenone aldehyde derivatives is another crucial step. One approach involves the oxidation of a methyl-substituted benzophenone. For instance, 4-methylbenzophenone can be oxidized using chromium trioxide (CrO₃) to yield the corresponding benzophenone aldehyde. mdpi.com

Another strategy involves the cross-coupling of aldehydes with aryl halides. For example, an aldehyde can be coupled with 1,4-dibromobenzene to form an alcohol intermediate, which is then oxidized to the bromobenzophenone. nih.gov

Direct bromination of benzophenone can be achieved through electrophilic aromatic substitution. However, the carbonyl group is deactivating, which can make the reaction challenging and may lead to a mixture of products. sciencemadness.org The position of bromination is directed by the existing substituents on the benzene rings.

Alternative brominating agents and conditions can be employed for more controlled and regioselective bromination. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, although this is not directly applicable to the aromatic ring of benzophenone. rsc.org For aromatic bromination, reagents like tribromoisocyanuric acid in trifluoroacetic acid can be effective for moderately deactivated arenes. organic-chemistry.org

| Brominating Agent | Substrate | Conditions | Product |

| Bromine (Br₂) | Benzophenone | Lewis Acid | Mixture of brominated products |

| Tribromoisocyanuric acid | Deactivated Arenes | Trifluoroacetic Acid | Regioselective bromination |

Metal-halogen exchange is a powerful reaction in organometallic chemistry for converting an organic halide into an organometallic compound. wikipedia.org This is particularly useful for preparing organolithium or Grignard reagents from aryl bromides. wikipedia.org These organometallic intermediates can then be used in subsequent carbon-carbon bond-forming reactions.

For instance, an aryl bromide can undergo lithium-halogen exchange with an organolithium reagent like n-butyllithium to form a lithiated arene. wikipedia.org This species is highly nucleophilic and can react with various electrophiles. This method is a key step in reactions like the Parham cyclization. wikipedia.org

Metal-catalyzed halogen exchange reactions, using copper, nickel, or palladium catalysts, provide another avenue for interconverting aryl halides. rsc.org These reactions are valuable for synthesizing aryl halides that might be difficult to access through direct halogenation. rsc.org

| Reaction Type | Reagents | Intermediate | Application |

| Lithium-Halogen Exchange | Aryl Bromide, n-BuLi | Lithiated Arene | Nucleophilic substitution, cyclizations |

| Grignard Formation | Aryl Bromide, Mg | Grignard Reagent | Nucleophilic addition to carbonyls |

| Metal-Catalyzed Exchange | Aryl Halide, Metal Catalyst | Organometallic Complex | Interconversion of aryl halides |

Regioselective 1,3-Dioxolane Formation

The final key step in the synthesis of this compound is the formation of the 1,3-dioxolane ring. This is typically achieved by reacting a carbonyl compound (in this case, a benzophenone aldehyde derivative) with a 1,2-diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. organic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org The formation of the five-membered 1,3-dioxolane ring is generally favored over the six-membered 1,3-dioxane. organic-chemistry.org

The regioselectivity of this reaction is inherent in the structure of the reactants. The 1,3-dioxolane ring will form at the site of the aldehyde group on the benzophenone precursor. This reaction serves as a common method for protecting carbonyl groups in organic synthesis due to the stability of the resulting acetal under basic and neutral conditions. organic-chemistry.orgthieme-connect.de

Ketalization of Aldehyde/Ketone Precursors with Ethylene Glycol

A key step in many synthetic routes to the target compound is the protection of a carbonyl group as a 1,3-dioxolane. This is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol. This reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the ketal.

In a procedure analogous to the synthesis of the target compound's precursors, 4-bromobenzaldehyde can be reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene. prepchem.com The water formed during the reaction is removed using a Dean-Stark apparatus, leading to the formation of 2-(4-bromophenyl)-1,3-dioxolane. prepchem.com A similar strategy can be envisioned for the ketalization of 4,4'-dibromobenzophenone or the protection of 4-formylbenzophenone to yield the corresponding dioxolane derivatives, which are key intermediates.

The general reaction is as follows:

Table 1: Representative Ketalization Reaction Conditions

| Precursor | Reagents | Catalyst | Solvent | Conditions | Product |

| 4-Bromobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 2-(4-Bromophenyl)-1,3-dioxolane |

| 4-Formylbenzophenone | Ethylene Glycol | Acid Catalyst (e.g., PTSA) | Toluene or Benzene | Reflux with water removal | 4-(1,3-Dioxolan-2-yl)benzophenone |

Catalytic Systems and Reaction Conditions for Optimized Yields

The efficiency of both the ketalization and the Friedel-Crafts acylation steps are highly dependent on the choice of catalyst and reaction conditions. For ketalization, acidic catalysts are essential. While p-toluenesulfonic acid is commonly used, other acids such as sulfuric acid, phosphoric acid, or sulfonic acid resins can also be employed. google.com The key to achieving high yields is the effective removal of water, which is typically accomplished by azeotropic distillation with a suitable solvent like toluene or benzene. prepchem.comgoogle.com

For the Friedel-Crafts acylation, which is a common method for forming the benzophenone skeleton, a variety of Lewis and Brønsted acids can be used as catalysts. nih.gov Aluminum chloride (AlCl₃) is a traditional and effective Lewis acid catalyst for this reaction. nih.govprepchem.com The reaction typically involves treating an aromatic compound with an acyl halide or anhydride in the presence of the catalyst. sapub.org To optimize yields, the stoichiometry of the catalyst is crucial, and anhydrous conditions are necessary to prevent deactivation of the Lewis acid. The reaction temperature and time are also critical parameters that need to be controlled to minimize side reactions and maximize the yield of the desired product. prepchem.com

Table 2: Catalytic Systems for Key Synthetic Steps

| Reaction | Catalyst | Reagents | Solvent | Key Conditions |

| Ketalization | p-Toluenesulfonic acid | Aldehyde/Ketone, Ethylene Glycol | Toluene | Anhydrous, Reflux, Water removal |

| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Acyl Chloride, Aromatic Substrate | Dichloromethane, Excess arene | Anhydrous, Controlled temperature |

Convergent and Linear Synthesis Pathways to the Target Compound

A linear synthesis involves a step-by-step modification of a single starting material. chemistnotes.compediaa.com A plausible linear pathway to the target compound could start with 4-bromobenzophenone. This precursor would first undergo ketalization of one of the carbonyl groups, which would be challenging due to the similar reactivity of both sides of the benzophenone. A more likely linear route would start from a precursor where the two aromatic rings are introduced sequentially.

Two potential convergent pathways are:

Friedel-Crafts Acylation Route : This pathway would involve the synthesis of two key intermediates: 4-bromobenzoyl chloride and 2-phenyl-1,3-dioxolane. The 2-phenyl-1,3-dioxolane can be prepared by the ketalization of benzaldehyde (B42025) with ethylene glycol. The subsequent Friedel-Crafts acylation of 2-phenyl-1,3-dioxolane with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst would yield the target compound.

Grignard Reaction Route : This approach would involve the preparation of a Grignard reagent from 2-(4-bromophenyl)-1,3-dioxolane. This Grignard reagent, (4-(1,3-dioxolan-2-yl)phenyl)magnesium bromide, would then be reacted with 4-bromobenzaldehyde. The resulting secondary alcohol would then be oxidized to the corresponding ketone, this compound.

Analytical Validation of Synthetic Purity and Structure

The purity and structural confirmation of the synthesized this compound are established using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the brominated ring will appear as a distinct AA'BB' system, as will the protons on the dioxolane-substituted ring, though with different chemical shifts. A key feature will be the signals corresponding to the methylene protons of the dioxolane ring, which typically appear as a multiplet in the range of 3.8-4.2 ppm, and the methine proton of the dioxolane ring, which would appear as a singlet around 5.8 ppm.

¹³C NMR : The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). The carbons of the dioxolane group and the aromatic carbons will also have predictable chemical shifts.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₆H₁₃BrO₃). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks with nearly equal intensity).

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band around 1650-1670 cm⁻¹ would indicate the presence of the benzophenone carbonyl group (C=O stretch). Absorptions in the region of 1000-1200 cm⁻¹ would be indicative of the C-O stretching of the dioxolane ring.

Elemental Analysis : Elemental analysis can be performed to determine the percentage composition of carbon, hydrogen, and bromine in the synthesized compound, which should match the calculated theoretical values for the molecular formula C₁₆H₁₃BrO₃.

Table 3: Expected Analytical Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.4-7.8 ppm), Dioxolane methine proton (singlet, ~5.8 ppm), Dioxolane methylene protons (multiplet, ~3.8-4.2 ppm) |

| ¹³C NMR | Carbonyl carbon (>190 ppm), Aromatic carbons (~125-140 ppm), Dioxolane carbons (~65 and 103 ppm) |

| Mass Spec. | Molecular ion peak (m/z) with characteristic bromine isotope pattern |

| IR Spec. | C=O stretch (~1660 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹) |

| Elemental Analysis | %C, %H, and %Br consistent with C₁₆H₁₃BrO₃ |

Chemical Reactivity and Advanced Transformation Pathways of 4 Bromo 4 1,3 Dioxolan 2 Yl Benzophenone

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Chemistry

The carbon-bromine bond in 4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone is a key site for constructing more complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are paramount for forming new carbon-carbon bonds at the site of the aryl bromide. The reactivity of aryl bromides in these transformations is generally intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.

The Suzuki-Miyaura reaction , which couples an organoboron species with an organic halide, is a widely used method for generating biaryl compounds. mdpi.comikm.org.my For this compound, this reaction would involve its treatment with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. nih.gov The dioxolane acetal (B89532) is stable under these conditions. The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and base, like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is crucial for achieving high yields. mdpi.commdpi.com

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts, typically in the presence of an amine base like triethylamine. researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions, allowing for the synthesis of various substituted alkynes from this compound without affecting the protected aldehyde functionality. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues related to the homocoupling of alkynes. organic-chemistry.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and reactivity. The aryl bromide of the target molecule can be effectively coupled with various organozinc compounds, providing a pathway to alkyl, aryl, or vinyl substituted benzophenones.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table presents typical conditions for reactions analogous to those involving this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, H₂O | Biaryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | Aryl Alkyne |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | None / THF | Substituted Arene |

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-C, C-N, and C-O bond formation. While classic Ullmann conditions often require harsh temperatures, modern protocols have been developed using ligands that facilitate the reaction under milder conditions. For this compound, a copper-catalyzed reaction with an alcohol, amine, or another aryl species could be employed to generate the corresponding ether, amine, or biaryl product. These reactions are particularly useful for forming bonds with heteroatoms.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides like this compound is generally difficult. SNAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The benzophenone (B1666685) moiety is only moderately electron-withdrawing, and therefore, forcing conditions (high temperatures and pressures) would be necessary to achieve substitution with strong nucleophiles. Consequently, SNAr is a less common transformation pathway for this substrate compared to metal-catalyzed cross-coupling.

Reactions Involving Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for converting the relatively unreactive C-Br bond into a highly nucleophilic carbon-metal bond, effectively reversing its polarity (umpolung).

The bromine atom of this compound can be exchanged with a metal, typically lithium or magnesium. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid bromine-lithium exchange to form the corresponding aryllithium species. growingscience.comresearchgate.net

Alternatively, the aryl Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wisc.edumiracosta.edu The initiation of this reaction can sometimes require activation of the magnesium with agents like iodine or 1,2-dibromoethane. wisc.edu

A critical consideration for both methods is the presence of the ketone functional group. Organolithium and Grignard reagents are potent nucleophiles that will readily attack the benzophenone carbonyl. Therefore, to perform a metal-halogen exchange and subsequent reaction with an external electrophile, the ketone would first need to be protected (e.g., as a ketal), or the organometallic reagent must be used in a subsequent step immediately after its formation to react with another added electrophile. miracosta.edu The existing dioxolane group on the other ring is stable to these organometallic reagents.

Once formed, the aryllithium or aryl Grignard reagent derived from this compound is a powerful nucleophile capable of reacting with a wide array of electrophiles. growingscience.comresearchgate.net This two-step sequence allows for the introduction of various functional groups at the position formerly occupied by the bromine atom.

Common electrophiles include:

Carbon dioxide (CO₂): Quenching the organometallic reagent with CO₂ (as dry ice), followed by an acidic workup, yields the corresponding benzoic acid derivative. wisc.edu

Aldehydes and Ketones: Reaction with carbonyl compounds, such as benzaldehyde (B42025) or cyclohexanone, produces secondary or tertiary alcohols, respectively. researchgate.net

Esters and Acyl Chlorides: These electrophiles can be used to form new ketones.

Nitriles: Reaction with nitriles followed by hydrolysis also yields ketones.

Table 2: Reactions of Organometallic Intermediates with Electrophiles This table outlines potential products from the reaction of the Grignard or aryllithium reagent of the title compound with various electrophiles.

| Organometallic Reagent | Electrophile | Product Functional Group |

|---|---|---|

| Aryl Grignard | Carbon Dioxide (CO₂) | Carboxylic Acid |

| Aryllithium | Benzaldehyde | Secondary Alcohol |

| Aryl Grignard | Cyclohexanone | Tertiary Alcohol |

| Aryllithium | Dimethylformamide (DMF) | Aldehyde |

| Aryl Grignard | Ethyl Acetate | Ketone (via addition-elimination) |

Transformations of the 1,3-Dioxolane (B20135) Protecting Group

The 1,3-dioxolane group in this compound serves as a protective moiety for a carbonyl functional group. This protection strategy is crucial in multistep syntheses, allowing for selective reactions on other parts of the molecule, such as the brominated aromatic ring or the benzophenone carbonyl, without affecting the protected carbonyl. The subsequent removal of this group, as well as its stability during various reactions, are key considerations in its synthetic utility.

Selective Deprotection Methods for Carbonyl Regeneration

The regeneration of the carbonyl group from the 1,3-dioxolane acetal is typically achieved under acidic conditions. The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent hydrolysis to yield the desired carbonyl compound and ethylene (B1197577) glycol. A variety of reagents and conditions can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups present in the molecule.

Common methods for the deprotection of 1,3-dioxolanes include treatment with aqueous solutions of strong acids such as hydrochloric acid or sulfuric acid. However, for substrates sensitive to harsh acidic conditions, milder methods are preferred. These can include the use of Lewis acids, such as iron(III) chloride or zinc chloride, often in wet organic solvents. Another mild approach involves transacetalization, where the dioxolane is exchanged with a more volatile ketone, like acetone, in the presence of an acid catalyst. organic-chemistry.org

Below is a table summarizing various methods applicable for the deprotection of the 1,3-dioxolane group in this compound to yield 4-bromo-4'-formylbenzophenone.

Table 1: Selective Deprotection Methods for 1,3-Dioxolanes

| Reagent/Catalyst | Solvent | Temperature (°C) | Notes |

|---|---|---|---|

| Aqueous HCl | THF/Water | Room Temperature | A standard and effective method, but may not be suitable for acid-sensitive substrates. |

| p-Toluenesulfonic acid | Acetone/Water | Reflux | Promotes transacetalization with acetone. organic-chemistry.org |

| Iron(III) chloride (FeCl₃) | Dichloromethane (wet) | Room Temperature | A mild Lewis acid catalyst. |

| Iodine (catalytic) | Acetone | Room Temperature | A neutral and highly efficient method for deprotection. organic-chemistry.org |

Stability Under Various Reaction Conditions and Functional Group Compatibility

The 1,3-dioxolane protecting group is known for its robustness under a wide range of reaction conditions, which is a primary reason for its widespread use in organic synthesis. It is generally stable to basic, nucleophilic, and organometallic reagents. This stability allows for a variety of chemical transformations to be performed on other parts of the this compound molecule without affecting the protected carbonyl group.

For instance, the bromine atom on the benzophenone core can undergo various cross-coupling reactions, such as Suzuki or Stille coupling, which typically employ basic conditions and palladium catalysts. The dioxolane group remains intact under these conditions. Similarly, reactions involving nucleophiles, such as Grignard reagents or organolithium compounds, at the benzophenone carbonyl (if unprotected) would not affect the protected carbonyl.

The dioxolane group is also compatible with many reducing and oxidizing agents. For example, it is stable to hydride reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride, which would reduce the benzophenone carbonyl. However, it can be sensitive to strong oxidizing agents and strong Lewis acids. organic-chemistry.org The compatibility of the 1,3-dioxolane group with various reagents is summarized in the table below.

Table 2: Stability and Compatibility of the 1,3-Dioxolane Group

| Reagent Type | Stability | Compatible Reactions on this compound |

|---|---|---|

| Strong Bases (e.g., NaOH, KOtBu) | Stable | Compatible with reactions requiring basic conditions. |

| Nucleophiles (e.g., Grignard reagents) | Stable | Allows for selective reaction at the benzophenone carbonyl. |

| Organometallic Reagents (e.g., n-BuLi) | Stable | Compatible with lithiation and other organometallic transformations. growingscience.com |

| Hydride Reducing Agents (e.g., NaBH₄) | Stable | Selective reduction of the benzophenone carbonyl is possible. |

| Catalytic Hydrogenation | Generally Stable | Depends on the catalyst and conditions; may cause cleavage under harsh conditions. |

| Mild Oxidizing Agents (e.g., PCC) | Stable | Compatible with selective oxidation of other functional groups. |

| Strong Acids (e.g., conc. H₂SO₄) | Labile | Used for deprotection. |

Exploration of Benzophenone Core Reactivity (upon deprotection or in hybrid systems)

The benzophenone core of the molecule is a key determinant of its chemical reactivity, particularly its photochemical behavior and its involvement in radical chemistry. These properties are largely retained whether the other formyl group is protected as a dioxolane or is present in its free form.

Photochemical Reactivity of the Benzophenone Chromophore

Benzophenone is a classic chromophore known for its rich photochemistry. acs.orgacs.org Upon absorption of ultraviolet (UV) light, typically in the UVA range, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). medicaljournals.senih.gov This excited state has a very short lifetime and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T₁), with a quantum yield approaching unity. nih.govlookchem.com

The lowest triplet state of benzophenone has a diradical character, with an unpaired electron on both the carbonyl oxygen and the carbonyl carbon. lookchem.com This n,π* triplet state is highly reactive and is responsible for most of the photochemistry associated with benzophenone. medicaljournals.selookchem.com The energy of this triplet state is approximately 290 kJ mol⁻¹. nih.gov This high energy allows it to act as a photosensitizer, transferring its triplet energy to other molecules with lower triplet energies. nih.gov

The presence of a bromine atom on one of the phenyl rings of this compound is expected to enhance the rate of intersystem crossing due to the heavy-atom effect, further ensuring the efficient population of the reactive triplet state.

Radical Chemistry and Hydrogen Atom Transfer Processes

A hallmark of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable hydrogen donor, a process known as hydrogen atom transfer (HAT). acs.orgacs.orgrsc.org The electrophilic oxygen atom of the excited carbonyl group can abstract a hydrogen atom from a C-H, O-H, or N-H bond of another molecule. medicaljournals.selookchem.com This process results in the formation of a benzophenone ketyl radical and a radical derived from the hydrogen donor. rsc.orgchempedia.info

This HAT process is a key step in many photochemical reactions initiated by benzophenone, including photopolymerization and the functionalization of C-H bonds. acs.orgrsc.org The generated ketyl radical can subsequently undergo various reactions, such as dimerization to form benzpinacol or reaction with other radicals in the system. medicaljournals.se The efficiency of the hydrogen abstraction process depends on the bond dissociation energy of the C-H bond in the hydrogen donor. rsc.org

The general mechanism for hydrogen atom transfer by excited benzophenone is as follows:

Photoexcitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Atom Transfer: ³BP* + R-H → BP•-OH + R•

Where BP represents the benzophenone core and R-H is a hydrogen donor.

Table 3: Examples of Hydrogen Donors for Benzophenone-Mediated HAT

| Hydrogen Donor (R-H) | Type of Bond | Resulting Radical (R•) |

|---|---|---|

| Isopropanol | C-H (alpha to hydroxyl) | (CH₃)₂C•-OH |

| Tetrahydrofuran (THF) | C-H (alpha to ether) | C₄H₇O• |

| Amines (e.g., Triethylamine) | C-H (alpha to nitrogen) | CH₃CH•N(CH₂CH₃)₂ |

This reactivity allows the benzophenone moiety in this compound to be used as a photocatalyst to generate carbon-centered radicals from a variety of substrates, which can then participate in further synthetic transformations. acs.orgacs.org

Mechanistic Investigations and Computational Studies

Kinetic and Thermodynamic Aspects of Key Reactions

The kinetics and thermodynamics of reactions involving 4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone are dictated by the nature of the reagents and the specific functional group being transformed. While specific data for this exact molecule is not extensively published, valuable insights can be drawn from studies on analogous systems, such as the Suzuki-Miyaura coupling of substituted aryl bromides and the hydrolysis of ketals.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a primary method for functionalizing the aryl bromide moiety. Kinetic studies on similar substrates, such as 4-bromoaniline (B143363) and 4-bromonitrobenzene, reveal that the electronic nature of the substituents on the aryl bromide has a significant impact on the reaction rate. Electron-withdrawing groups tend to accelerate the rate-determining oxidative addition step, leading to higher turnover frequencies (TOF). researchgate.net

For instance, a comparative kinetic study on the Suzuki coupling of various 4-substituted bromobenzenes with phenylboronic acid could yield data similar to that presented in Table 4.1. This table illustrates the influence of electronic effects on reaction kinetics.

| 4-Substituted Bromobenzene | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| 4-Bromonitrobenzene | 10 | High | ~2000 |

| 4-Bromotoluene | 10 | Moderate | ~1500 |

| 4-Bromoanisole | 10 | Moderate | ~1200 |

| 4-Bromoaniline | 10 | Lower | ~900 |

Ketal Hydrolysis: The dioxolane group serves as a protecting group for the benzophenone (B1666685) carbonyl. Its removal via hydrolysis is a critical step in many synthetic sequences. The thermodynamics of this equilibrium-controlled reaction are influenced by the stability of the reactants and products. The kinetics of ketal hydrolysis are typically acid-catalyzed, with the rate-determining step often being the formation of a resonance-stabilized carboxonium ion.

Elucidation of Reaction Mechanisms Through Experimental Probes

Experimental probes are indispensable tools for distinguishing between different possible reaction pathways. For reactions involving this compound, techniques such as isotopic labeling and the use of radical traps can provide definitive evidence for specific mechanisms.

Isotopic Labeling: In the context of the Suzuki-Miyaura coupling, deuterium (B1214612) labeling can be employed to probe the intramolecular nature of the reductive elimination step. For example, crossover experiments using two different palladium complexes with deuterated and non-deuterated aryl groups can demonstrate the absence of intermolecular exchange, confirming that the reductive elimination occurs from a single palladium center.

Radical Traps: Grignard reactions with the benzophenone carbonyl can proceed through either a polar (nucleophilic addition) or a single-electron transfer (SET) mechanism, the latter involving radical intermediates. The presence of radical species can be confirmed by the use of radical traps, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). Trapping of the ketyl radical intermediate provides strong evidence for a SET pathway. The formation of characteristic radical-derived byproducts, such as pinacol (B44631) from the coupling of two ketyl radicals, also points towards a radical mechanism.

Computational Modeling and Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the energetics and geometries of reactants, intermediates, transition states, and products. For this compound, DFT calculations can be used to model various reaction pathways and predict their feasibility.

Reaction Pathway Energetics: DFT can be employed to calculate the activation energies for competing reaction pathways, such as the concerted versus stepwise mechanisms in nucleophilic aromatic substitution at the carbon-bromine bond. By mapping the potential energy surface, the most likely reaction coordinate can be identified. For example, in the Suzuki coupling, DFT can model the energies of the oxidative addition, transmetalation, and reductive elimination steps.

Reactivity Descriptors: DFT calculations can also provide valuable information about the electronic properties and reactivity of the molecule. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the MEP of this compound would likely show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack or coordination to a Lewis acid, and a region of positive potential around the carbonyl carbon, indicating its electrophilic nature.

The following table (Table 4.2) presents hypothetical DFT-calculated reactivity descriptors for this compound, which are crucial for predicting its chemical behavior.

| Parameter | Calculated Value (Illustrative) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |

Spectroscopic Analysis of Intermediates and Reaction Progress (e.g., in situ NMR, IR, UV-Vis, ESR)

Real-time monitoring of chemical reactions using in situ spectroscopic techniques provides invaluable data on reaction kinetics and the detection of transient intermediates.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful technique for monitoring the progress of reactions involving this compound. For example, in a Suzuki coupling reaction, the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time to determine reaction rates. ¹⁹F NMR can be particularly useful if a fluorine-containing coupling partner is used.

In situ Infrared (IR) and UV-Vis Spectroscopy: In situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor changes in vibrational modes associated with specific functional groups. For instance, during a Grignard reaction with the benzophenone carbonyl, the disappearance of the characteristic C=O stretching frequency can be followed. UV-Vis spectroscopy is particularly useful for detecting colored intermediates. The formation of the deep blue or purple benzophenone ketyl radical anion during a SET-mediated reaction can be readily observed by its characteristic absorption in the visible region.

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct method for detecting and characterizing radical intermediates. In the context of a Grignard reaction proceeding via a SET mechanism, ESR spectroscopy can be used to observe the signal of the benzophenone ketyl radical, providing conclusive evidence for its formation.

Strategic Synthetic Utility of 4 Bromo 4 1,3 Dioxolan 2 Yl Benzophenone As a Building Block

Precursor for Complex Organic Molecules and Natural Product Analogs

The primary utility of 4-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone lies in its role as a scaffold for constructing elaborate organic molecules. The aryl bromide functionality is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for assembling complex molecular frameworks from simpler precursors.

Detailed research findings have established the efficacy of palladium-catalyzed reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings for aryl bromides. mdpi.comorganic-chemistry.orgorganic-chemistry.org The bromo- moiety on the benzophenone (B1666685) core can readily undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle. This allows for the coupling with a wide array of partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira), to introduce diverse substituents. organic-chemistry.orgorganic-chemistry.orgmdpi.com

The dioxolane group provides a robust shield for the aldehyde functionality, which would otherwise be incompatible with the conditions of many coupling reactions. This protecting group strategy is crucial for multi-step syntheses, enabling the selective modification of the bromo-substituted ring without affecting the latent aldehyde. Once the desired molecular backbone is assembled via cross-coupling, the dioxolane can be easily hydrolyzed under mild acidic conditions to liberate the formyl group for subsequent transformations. This sequential reactivity is instrumental in the synthesis of natural product analogues, where precise control over functional group manipulation is paramount. researchgate.netmdpi.com For instance, benzophenone-containing analogues of bioactive lipids like phosphatidylcholine have been synthesized using Suzuki coupling on related bromo-aryl precursors. researchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Formation of biaryl or styrenyl systems |

| Mizoroki-Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) | Arylation of double bonds to form substituted alkenes. organic-chemistry.orgrsc.org |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) | Synthesis of aryl alkynes and conjugated enynes. organic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand (e.g., BINAP) | C(sp²)-N | Formation of arylamines |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. baranlab.org The bifunctional nature of this compound makes it an ideal substrate for integration into MCR sequences after a simple deprotection step.

The synthesis begins with the acid-catalyzed hydrolysis of the dioxolane acetal (B89532) to yield 4-bromo-4'-formylbenzophenone. This aldehyde is a key component for several powerful MCRs, including the Passerini and Ugi reactions. nih.govorganic-chemistry.org

Passerini Reaction : This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org By using 4-bromo-4'-formylbenzophenone, the structurally complex bromobenzophenone moiety can be incorporated into a peptide-like backbone in a single, atom-economical step.

Ugi Reaction : As a four-component reaction, the Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This reaction allows for even greater molecular diversity, rapidly generating complex structures containing the benzophenone core.

The true strategic advantage is realized in post-MCR modifications. The product from a Passerini or Ugi reaction still retains the bromine atom, which can then be subjected to the palladium-catalyzed cross-coupling reactions described previously. This powerful combination of MCRs followed by cross-coupling allows for the rapid assembly of highly diverse and complex molecular libraries from a single building block. For example, a synthetic sequence could involve an Ugi reaction to build a complex amide, followed by a Suzuki coupling to introduce another aryl group, demonstrating a highly convergent approach to novel chemical entities. beilstein-journals.org

| Step | Reaction Type | Functionality Used | Description |

|---|---|---|---|

| 1 | Deprotection | 1,3-Dioxolane (B20135) | Acid-catalyzed hydrolysis to unmask the formyl group, yielding 4-bromo-4'-formylbenzophenone. |

| 2 | Ugi Four-Component Reaction (U-4CR) | Formyl Group | The aldehyde reacts with an amine, carboxylic acid, and isocyanide to form a complex bis-amide product still containing the bromo-aryl moiety. nih.gov |

| 3 | Post-MCR Cross-Coupling | Bromo Group | The bromo-substituted Ugi product undergoes a Suzuki or Heck reaction to append additional molecular complexity. |

Role in the Construction of Macrocyclic and Polycyclic Scaffolds

The construction of large ring systems, such as macrocycles and complex polycyclic aromatic hydrocarbons (PAHs), often relies on precursors with strategically placed reactive handles for cyclization. researchgate.netresearchgate.net this compound is a suitable starting material for creating such precursors.

For macrocycle synthesis, the benzophenone unit can serve as a rigid core element. Synthetic strategies can involve first modifying both ends of the molecule. For example, the bromo group could be converted into a hydroxyl or amino group, and the protected aldehyde could be deprotected and elongated into a chain ending with a reactive group. An intramolecular reaction, such as an etherification, amidation, or a ring-closing metathesis, could then be employed to form the macrocyclic structure. A more direct approach involves a bimolecular cyclization. For instance, 4,4'-dihydroxybenzophenone (B132225) has been used as a precursor for the synthesis of tetraoxaparacyclophane macrocycles by reacting it with di-bromoalkanes. psu.edu A similar strategy could be envisioned where the subject compound is used to build a larger precursor for an intramolecular coupling reaction.

In the synthesis of polycyclic scaffolds, the aryl bromide is an excellent starting point for building biaryl linkages necessary for subsequent cyclization. rsc.org An intramolecular Suzuki or Heck coupling reaction on a suitably designed derivative of the title compound can lead to the formation of fused ring systems. Alternatively, the building block can be used to construct a poly-phenylene precursor, which is then subjected to an oxidative cyclodehydrogenation, commonly known as the Scholl reaction, to yield a large, planar polycyclic aromatic hydrocarbon. researchgate.net This approach allows for the programmed synthesis of specific PAH structures, where the benzophenone core becomes an integral part of the extended π-system. rsc.org

Stereoselective Synthesis Applications

Stereoselectivity is crucial in the synthesis of chiral molecules, particularly for pharmaceutical applications. masterorganicchemistry.com While this compound is itself achiral, it can be a key component in stereoselective transformations.

One direct application is in diastereoselective reactions where the bulky benzophenone moiety directs the approach of a reagent to a nearby chiral center. A notable example is the highly diastereoselective Grignard addition of a carbonyl-protected benzophenone magnesium bromide to a chiral sugar-derived furanose, which was a key step in the synthesis of 4'-benzophenone-substituted nucleoside analogs. nih.govacs.org This reaction proceeded with a diastereomeric ratio greater than 95:5, demonstrating the powerful directing effect of the benzophenone scaffold. nih.govacs.org

Furthermore, the principles of asymmetric synthesis can be applied using chiral auxiliaries. numberanalytics.comsigmaaldrich.com A chiral auxiliary can be attached to a derivative of the building block to guide the stereochemical outcome of a subsequent reaction. For instance, after converting the bromo group to a carboxylic acid, it could be coupled to a chiral oxazolidinone (an Evans auxiliary). wikipedia.org The resulting imide could then undergo highly diastereoselective alkylation or aldol (B89426) reactions. researchgate.net After the key stereocenter is set, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Another strategy involves the dioxolane protecting group itself. If the acetal is formed from a chiral, C₂-symmetric diol instead of ethylene (B1197577) glycol, the two faces of the benzophenone's carbonyl group become diastereotopic. This chirality, although remote, could potentially influence the stereoselectivity of reactions at the ketone, such as a reduction or Grignard addition, albeit likely with modest selectivity without a directing catalyst.

| Strategy | Description | Example Application |

|---|---|---|

| Substrate Control | The existing stereocenters in a molecule direct the formation of new stereocenters. | Diastereoselective addition of a benzophenone Grignard reagent to a chiral furanose. nih.govacs.org |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to control the stereochemical course of a reaction. numberanalytics.com | Coupling to an Evans oxazolidinone auxiliary to direct asymmetric alkylation or aldol reactions. wikipedia.orgresearchgate.net |

| Chiral Reagent/Catalyst | An enantiomerically pure reagent or catalyst interacts with the substrate to favor the formation of one enantiomer. | Asymmetric reduction of the benzophenone ketone using a chiral reducing agent (e.g., CBS catalyst). |

Compound Reference Table

| Compound Name |

|---|

| 4,4'-dihydroxybenzophenone |

| 4-bromo-4'-formylbenzophenone |

| This compound |

Derivatization Strategies for Scaffold Modification and Functional Enhancement

Functionalization at the Bromine Position for Diverse Substitutions

The presence of a bromine atom on one of the phenyl rings of 4-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl structures. By reacting this compound with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse library of 4-aryl-4'-(1,3-dioxolan-2-yl)benzophenones can be synthesized. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and accommodating a broad range of functional groups on the coupling partner.

| Coupling Partner | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenyl-4'-(1,3-dioxolan-2-yl)benzophenone |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 4-(Thiophen-2-yl)-4'-(1,3-dioxolan-2-yl)benzophenone |

| 4-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 4-(Pyridin-4-yl)-4'-(1,3-dioxolan-2-yl)benzophenone |

| Note: The table provides illustrative examples of potential Suzuki-Miyaura coupling reactions. |

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups by coupling the bromo-benzophenone derivative with various alkenes. This reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The stereochemistry of the resulting double bond is often controllable, leading predominantly to the trans isomer.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds. It enables the reaction of this compound with a wide range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles, to yield the corresponding amino-benzophenone derivatives. The selection of the appropriate phosphine (B1218219) ligand is critical for the success of this transformation.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the bromo-benzophenone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This strategy opens the door to the synthesis of extended π-conjugated systems.

Introduction of Heteroatoms and Heterocyclic Moieties

Beyond carbon-based substituents, the bromine atom serves as a gateway for the direct introduction of various heteroatoms and heterocyclic systems, significantly expanding the chemical space accessible from the this compound scaffold.

The Buchwald-Hartwig amination, as mentioned previously, is a primary method for introducing nitrogen-containing groups. This includes the synthesis of derivatives bearing pyrrole, pyrazole, indole, and carbazole (B46965) moieties, which are prevalent in biologically active molecules.

Furthermore, palladium-catalyzed C-S and C-P coupling reactions can be employed to introduce sulfur and phosphorus-containing functional groups, respectively. For instance, coupling with thiols or their corresponding tin or boron reagents can yield thioether derivatives, while reactions with phosphines or phosphites can lead to the formation of phosphine-substituted benzophenones.

The synthesis of benzofuran (B130515) derivatives is another important transformation. This can be achieved through a domino reaction involving a Sonogashira coupling followed by an intramolecular cyclization, or through other palladium-catalyzed annulation strategies.

Scaffold Elaboration via Post-Deprotection Reactions of the Benzophenone (B1666685) Carbonyl

The dioxolane group in this compound serves as a robust protecting group for the benzophenone carbonyl. This protection is crucial for performing reactions that would otherwise be incompatible with a free ketone, such as those involving strongly basic or nucleophilic reagents like Grignard or organolithium reagents. Following the desired modifications at the bromine position, the dioxolane can be readily removed under acidic conditions to regenerate the benzophenone carbonyl. This free carbonyl group then becomes a site for further scaffold elaboration.

Wittig Reaction: The deprotected benzophenone can undergo a Wittig reaction with various phosphorus ylides to form alkenes. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regioselectivity.

Grignard and Organolithium Additions: The addition of Grignard reagents or organolithium compounds to the benzophenone carbonyl leads to the formation of tertiary alcohols. This reaction allows for the introduction of a wide range of alkyl, aryl, and alkynyl groups at the carbonyl carbon.

Reductive Amination: The benzophenone carbonyl can be converted into an amine through reductive amination. This process typically involves the formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

| Reaction Type | Reagent | Functional Group Transformation |

| Deprotection | Aqueous HCl or H₂SO₄ | Dioxolane → Ketone |

| Wittig Reaction | Ph₃P=CH₂ | Ketone → Alkene |

| Grignard Addition | CH₃MgBr | Ketone → Tertiary Alcohol |

| Reductive Amination | NH₃ / NaBH₃CN | Ketone → Amine |

| Note: This table outlines key post-deprotection reactions of the benzophenone carbonyl. |

Synthesis of Hybrid Architectures Combining the Benzophenone-Dioxolane Core with Other Functional Moieties

The derivatization strategies discussed above pave the way for the synthesis of complex hybrid architectures where the this compound core is linked to other functional moieties. This approach is of significant interest in the development of molecules with multifunctional properties.

Polymer Synthesis: The bromo-functionalized benzophenone can be used as a monomer in polymerization reactions. For example, it can be incorporated into polymer backbones via palladium-catalyzed polymerization methods like Suzuki or Heck polycondensation. The resulting polymers would possess the photoactive benzophenone moiety, making them potentially useful as photoinitiators or in photocurable materials.

Photosensitizers and Bioactive Molecules: The benzophenone core is a well-known photosensitizer. By coupling it to other chromophores or biologically active molecules, hybrid compounds with dual functionality can be created. For instance, linking the benzophenone unit to a fluorescent dye could result in a molecule with both photosensitizing and imaging capabilities. Similarly, conjugation to known pharmacophores can lead to the development of novel therapeutic agents with enhanced or synergistic activities. The synthesis of such hybrid molecules often involves a multi-step sequence, utilizing the selective reactivity of the bromine and the protected carbonyl group.

Applications in Advanced Materials Science and Organic Electronics

Precursors for Organic Light-Emitting Diodes (OLEDs) as Host Materials or Emitters

The benzophenone (B1666685) unit is a well-established core for the construction of high-performance materials used in the emissive layers of OLEDs, serving as either host materials or light-emitting dopants (emitters). The presence of the bromine atom on the 4-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone molecule is the key to its utility in this field. This bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for creating the complex molecular architectures required for efficient OLEDs. mdpi.comnih.gov

The dioxolane group plays a crucial, albeit temporary, role in the synthesis of these materials. By protecting the benzophenone's carbonyl group, it prevents unwanted side reactions during the sensitive cross-coupling steps. This allows for the precise and efficient assembly of the target molecule. Once the desired molecular framework is constructed, the dioxolane protecting group can be removed, typically under acidic conditions, to regenerate the benzophenone carbonyl if its electronic properties are desired in the final material.

For instance, various brominated benzophenones, such as 4-bromobenzophenone (B181533) and 4,4'-dibromobenzophenone, are extensively used as starting materials to synthesize a wide array of OLED host and emitter materials. mdpi.com Through Suzuki coupling, the bromo group can be replaced with various aryl groups, while Buchwald-Hartwig amination allows for the introduction of electron-donating amine functionalities. mdpi.com These modifications are used to tune the electronic properties, such as the HOMO/LUMO energy levels and the triplet energy, of the resulting materials to optimize the performance of the OLED device. nih.gov While direct examples of the use of this compound are not prevalent in the reviewed literature, its structure logically positions it as a valuable intermediate for such synthetic strategies, offering a protected ketone functionality for more complex molecular designs.

Table 1: Examples of Coupling Reactions Used in the Synthesis of Benzophenone-Based OLED Materials

| Reaction Type | Reactants | Product Functionality | Relevance to this compound |

| Suzuki-Miyaura Coupling | Brominated Benzophenone + Arylboronic Acid/Ester | C-C bond formation, introduction of various aryl groups | The bromo-substituent allows for the introduction of functionalities to tune electronic properties. |

| Buchwald-Hartwig Amination | Brominated Benzophenone + Amine | C-N bond formation, introduction of electron-donating groups | The bromo-substituent facilitates the incorporation of hole-transporting moieties. |

Components in Polymer Synthesis and Functional Material Development

The dual functionality of this compound also makes it an attractive monomer or functionalizing agent in polymer chemistry. The bromo-substituent can be used as a reactive handle to incorporate the benzophenone moiety into a polymer backbone or as a pendant group through various polymerization techniques.

For example, the bromo-group can be converted into other polymerizable functionalities. Furthermore, the protected benzophenone unit can be carried through the polymerization process and later deprotected to unmask the photoactive carbonyl group. This approach allows for the synthesis of polymers with tailored properties, where the benzophenone unit can act as a photosensitizer or a cross-linking agent.

The incorporation of benzophenone derivatives into polymer structures is a known strategy to enhance the anti-aging performance of materials, as the benzophenone moiety can act as a UV absorber. While specific research on the polymerization of this compound is not widely reported, the principles of using functionalized monomers suggest its potential in creating polymers with specific optical and electronic properties. The dioxolane group, in this context, would serve to protect the reactive ketone during polymerization, which could then be deprotected in the final polymer to activate its photo-responsive properties.

Development of Specialized Photoinitiator Systems (potentially after deprotection)

Benzophenone is a classic Type II photoinitiator, which upon excitation with UV light, can abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals that initiate polymerization. researchgate.netbohrium.com The compound this compound can be considered a "pro-photoinitiator" or a latent photoinitiator. In its protected form, with the dioxolane group intact, the characteristic photochemical reactivity of the benzophenone carbonyl is masked.

However, through a deprotection step, typically involving acid catalysis, the dioxolane group can be removed to regenerate the parent benzophenone structure. This unmasking of the carbonyl group would restore its ability to function as a photoinitiator. This "protect-deprotect" strategy could be advantageous in certain formulations where the premature activity of the photoinitiator needs to be prevented. For example, in multi-step curing processes or in formulations sensitive to ambient light, a protected photoinitiator could provide better stability and control over the initiation of polymerization.

The development of novel photoinitiators is an active area of research, with a focus on improving efficiency and reducing migration of the initiator and its byproducts from the cured polymer. researchgate.net While the direct application of deprotected this compound as a photoinitiator is not explicitly documented in the reviewed literature, its chemical structure strongly suggests this potential application.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine’s deshielding effect at ~7.5 ppm).

- IR : C=O stretch (~1660 cm⁻¹) and dioxolane C-O-C (~1120 cm⁻¹).

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) verification.

Advanced

Contradictions between experimental and predicted spectra (e.g., DFT-calculated shifts) may arise due to:

- Solvent effects : Use polarizable continuum models (PCM) in DFT simulations.

- Conformational flexibility : Perform variable-temperature NMR to assess dynamic effects. Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) .

How does the dioxolane ring influence the compound’s reactivity in further functionalization?

Basic

The dioxolane acts as a protecting group for carbonyls, enabling selective bromination or cross-coupling at the benzophenone core. Acidic conditions (e.g., H₂SO₄) can cleave the dioxolane to regenerate ketones.

Advanced

In photochemical reactions, the dioxolane’s electron-donating nature alters excited-state behavior. For example, UV irradiation may induce Norrish-type cleavage, producing benzyl radicals. Mechanistic studies require:

- Laser flash photolysis : To track transient intermediates.

- EPR spectroscopy : To detect radical species .

What computational methods are suitable for predicting the compound’s properties and reaction pathways?

Q. Advanced

- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate NMR/IR spectra.

- Transition state analysis : Identify intermediates in dioxolane ring-opening using QM/MM simulations.

- Molecular docking : Explore interactions with biological targets (e.g., enzyme active sites) if applicable .

How can researchers mitigate decomposition or side reactions during storage?

Q. Basic

- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent light/oxidation.

- Stability testing : Monitor via TLC or HPLC over time.

Advanced

Decomposition under heat may release toxic fumes (e.g., HBr). Use thermogravimetric analysis (TGA) to identify degradation thresholds. For lab-scale mitigation:

- Add stabilizers : Radical scavengers (e.g., BHT) in solution.

- Avoid protic solvents : Prefer dichloromethane over alcohols for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。